molecular formula C10H7FN2OS B1338746 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol CAS No. 33166-85-7

6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol

Cat. No.: B1338746
CAS No.: 33166-85-7
M. Wt: 222.24 g/mol
InChI Key: VQADNNGVUZCZOK-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol is a mercaptopyrimidine derivative that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for the development of novel small-molecule inhibitors, particularly in the field of oncology. Recent scientific studies have utilized its core structure to develop potent inhibitors of DNA repair pathways. Specifically, derivatives synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol, a closely related precursor, have been identified as effective inhibitors of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway . Inhibition of NHEJ creates genomic instability and prevents the repair of DNA double-strand breaks in cancer cells, leading to enhanced cytotoxicity. These inhibitors can cause cell cycle arrest at the G2/M phase, accumulate DNA damage within cells, and demonstrate improved anti-cancer effects when combined with γ-radiation and radiomimetic drugs, positioning them as promising candidates for cancer therapy . The presence of the 4-fluorophenyl group enhances the molecular properties, potentially contributing to binding affinity and metabolic stability. As a building block, this compound's reactive groups allow for further chemical functionalization to create libraries of molecules for biological screening. This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and in vitro biological screening. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQADNNGVUZCZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517360
Record name 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-85-7
Record name 6-(4-Fluorophenyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33166-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-mercaptopyrimidine.

    Condensation Reaction: 4-fluoroaniline is reacted with 2-mercaptopyrimidine under acidic conditions to form the desired compound.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonyl or sulfinyl derivative.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and substituted fluorophenyl derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Anti-inflammatory and Analgesic Activity

  • 6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol
    This compound features a chloro-substituted aryl group at position 6 and a hydroxyl group at position 2. Unlike the mercapto group in the target compound, the hydroxyl group reduces electron-donating capacity, leading to weaker interactions with biological targets. In vivo studies showed superior anti-inflammatory and analgesic activities compared to fluorophenyl analogs, attributed to the chloro group’s stronger electron-withdrawing effect and enhanced lipophilicity .

  • 6-(4-Methoxyphenyl)pyrimidin-4-ol Replacing the mercapto group with a hydroxyl and substituting fluorine with methoxy alters electronic properties.
Table 1: Substituent Effects on Bioactivity
Compound Substituents (Position) Key Activity Reference
6-(4-Fluorophenyl)-2-mercapto-4-ol 6-FPh, 2-SH Intermediate, potential antioxidant
6-(4-Chlorophenyl)-4-FPh-2-ol 6-ClPh, 2-OH Anti-inflammatory, analgesic
6-(4-Methoxyphenyl)-4-ol 6-MeOPh, 2-OH Modified solubility, reduced activity

Impact of Thiol vs. Other Functional Groups

  • 2-Amino or 2-Hydroxy Pyrimidines Compounds like 4-(4-fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine exhibit moderate antioxidant activity, but the absence of a thiol group limits their redox reactivity.
  • 6-(4-Fluorophenyl)-4-(nitrophenyl)pyrimidin-2-ol (RPY2) This hydroxyl-bearing analog demonstrated 60% cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells at 200 μg/mL.

Core Structure Modifications: Pyrimidine vs. Heterocyclic Analogs

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
    Replacing the pyrimidine core with a thiazolo-triazole system resulted in potent anticonvulsant activity. While both compounds share the 4-fluorophenyl group, the triazole core’s planar structure enhances CNS penetration, a feature less prominent in pyrimidines .

  • Pyridine-Dimethyl-Phenyl-DAPY Hybrids
    Hybrids synthesized from 2-mercaptopyrimidin-4-ol intermediates (similar to the target compound) showed enhanced antiviral activity. The mercapto group’s role in cross-coupling reactions highlights its utility in creating structurally diverse derivatives .

Electronic and Solvent Effects on Physicochemical Properties

  • Emission Spectroscopy Insights
    Studies on fluorophenyl-substituted quinazolines (e.g., compound 6h ) revealed that electron-donating groups (e.g., methoxy) red-shift emission spectra in polar solvents like DMF. For the target compound, the thiol group’s polarizability may similarly influence solvatochromic behavior, though this remains unexplored .

  • Solvent Interactions The thiol group’s ability to form hydrogen bonds with solvents like DMF could reduce intramolecular charge transfer (ICT), as seen in methoxy-substituted analogs. This interaction might stabilize the enol form, affecting reactivity in synthetic applications .

Biological Activity

6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorophenyl group and a mercapto group attached to a pyrimidine ring. Its molecular formula is C10H8F N3OS, and it has a molecular weight of approximately 231.25 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways . The fluorophenyl substitution enhances its interaction with target proteins involved in cell cycle regulation.

Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic cells . This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development in cancer therapies.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The mercapto group plays a crucial role in forming covalent bonds with cysteine residues in target proteins, leading to functional modifications that disrupt cellular processes .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Showed significant inhibition against Staphylococcus aureus and E. coli .
Anticancer Activity Induced apoptosis in HeLa and MCF-7 cells via caspase activation .
Enzyme Inhibition Inhibited DHFR, affecting nucleotide metabolism .

Case Study: Anticancer Efficacy

In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death pathways .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, bioavailability, and potential side effects are essential for developing it into a viable therapeutic agent. Additionally, the synthesis of analogs with modified substituents may enhance its efficacy and selectivity against specific targets.

Q & A

Basic: What are standard synthetic routes for preparing 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves cyclization of a fluorophenyl-substituted precursor (e.g., chalcone derivatives) with thiourea under basic conditions. For example, similar pyrimidine derivatives are synthesized via refluxing in ethanol with sodium hydroxide, followed by recrystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., NaOH vs. KOH). Evidence from multi-step syntheses shows yields up to 88% when using sodium tetrahydroborate in methanol for reduction steps . Purification via silica-gel column chromatography (e.g., EtOAc/n-pentane mixtures) is critical for isolating high-purity products .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹ for mercapto groups, C-F stretch at ~1200 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR resolves aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and pyrimidine protons (δ 5.5–6.5 ppm). <sup>13</sup>C NMR confirms substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]<sup>+</sup> for C10H8FN2OS) .
  • X-ray Crystallography : Resolves dihedral angles between fluorophenyl and pyrimidine rings, crucial for understanding conformational stability .

Advanced: How do structural modifications (e.g., substituent position on the phenyl ring) impact the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance antimicrobial activity by increasing lipophilicity and membrane penetration. For example, 6-(4-chlorophenyl) analogs show higher activity against E. coli than methoxy-substituted derivatives .
  • Positional Isomerism : Fluorine at the para position (vs. meta) improves anti-inflammatory activity due to optimized hydrogen bonding with COX-2 active sites .
  • Validation : Comparative bioassays (e.g., MIC for antimicrobial activity, carrageenan-induced edema for anti-inflammatory effects) and docking studies (e.g., AutoDock Vina) are used to correlate structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

Methodological Answer:

  • Standardized Assays : Discrepancies often arise from variations in assay protocols (e.g., bacterial strain differences, inoculum size). Use CLSI/FDA guidelines for antimicrobial testing .
  • Metabolic Stability : Conflicting in vitro vs. in vivo results may stem from poor pharmacokinetics. Assess metabolic stability using liver microsome models (e.g., human CYP450 enzymes) .
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) can predict binding mode inconsistencies caused by crystal structure vs. solution-state conformational differences .

Basic: What are the primary biological targets and mechanisms proposed for this compound?

Methodological Answer:

  • Antimicrobial Targets : Inhibits bacterial dihydrofolate reductase (DHFR) by mimicking pterin substrates, as shown in structure-activity studies of related pyrimidines .
  • Anti-inflammatory Targets : Modulates COX-2 and NF-κB pathways, validated via ELISA-based prostaglandin E2 (PGE2) inhibition assays in RAW 264.7 macrophages .
  • Validation : Competitive binding assays (e.g., fluorescence quenching) and gene expression profiling (qRT-PCR for COX-2/IL-6) confirm target engagement .

Advanced: What strategies are recommended for improving the aqueous solubility of this compound in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position to enhance solubility, as demonstrated for similar pyrimidines .
  • Cocrystallization : Use coformers like succinic acid or L-arginine to modify crystal packing without altering bioactivity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a certified reference standard .
  • Elemental Analysis : Acceptable C, H, N, S deviations ≤0.4% from theoretical values .
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues (weight loss <1% below 150°C) .

Advanced: What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts electrophilic centers (e.g., C2 of pyrimidine) and reaction pathways .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic attack sites (e.g., sulfur in mercapto group) .
  • Kinetic Modeling : Use ChemKin to simulate substituent effects on reaction rates (e.g., fluorine’s electron-withdrawing impact) .

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